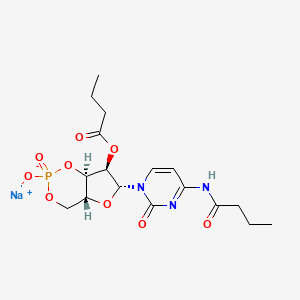
Cytidine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 288-381-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of EINECS 288-381-1 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, reduction, and purification.
Industrial Production Methods
In industrial settings, the production of EINECS 288-381-1 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous processing techniques to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
化学反应分析
Types of Reactions
EINECS 288-381-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving EINECS 288-381-1 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
EINECS 288-381-1 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Industry: EINECS 288-381-1 is used in industrial processes for the production of various chemical products.
作用机制
The mechanism by which EINECS 288-381-1 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical effects, depending on the context of its use.
相似化合物的比较
EINECS 288-381-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8:
EINECS 234-985-5: Bismuth tetroxide, another compound with distinct characteristics and uses.
EINECS 239-934-0: Mercurous oxide, which has its own set of chemical reactions and applications.
The uniqueness of EINECS 288-381-1 lies in its specific chemical structure and the range of reactions it can undergo, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
85720-75-8 |
|---|---|
分子式 |
C17H23N3NaO9P |
分子量 |
467.3 g/mol |
IUPAC 名称 |
sodium;[(4aR,6R,7R,7aR)-6-[4-(butanoylamino)-2-oxopyrimidin-1-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C17H24N3O9P.Na/c1-3-5-12(21)18-11-7-8-20(17(23)19-11)16-15(28-13(22)6-4-2)14-10(27-16)9-26-30(24,25)29-14;/h7-8,10,14-16H,3-6,9H2,1-2H3,(H,24,25)(H,18,19,21,23);/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |
InChI 键 |
DPHMKEHYYCWDMC-QHGBZGEGSA-M |
手性 SMILES |
CCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)[O-])OC(=O)CCC.[Na+] |
规范 SMILES |
CCCC(=O)NC1=NC(=O)N(C=C1)C2C(C3C(O2)COP(=O)(O3)[O-])OC(=O)CCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


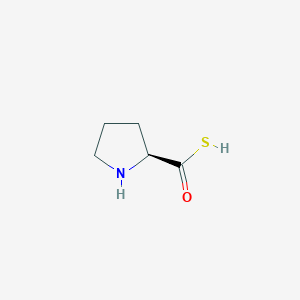

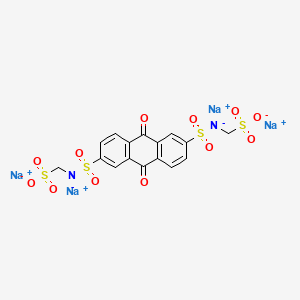

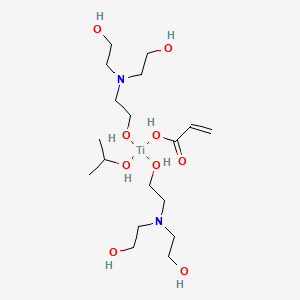

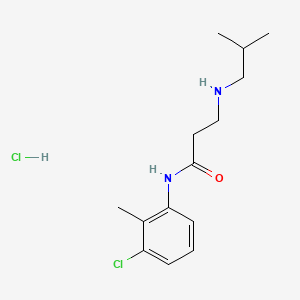
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
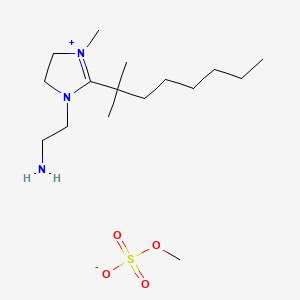
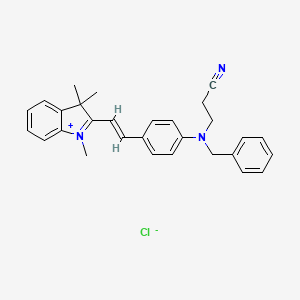
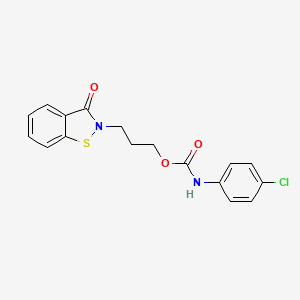
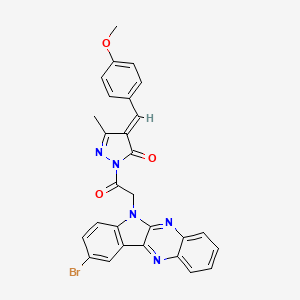
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)

